2-(2,3-二氢-1H-吲哚-1-基)-3-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

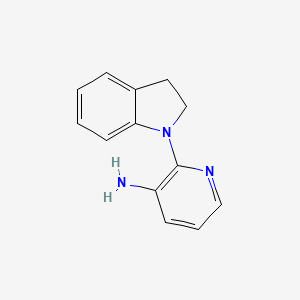

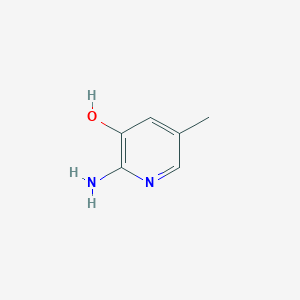

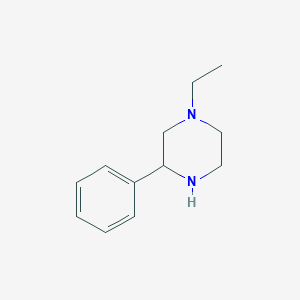

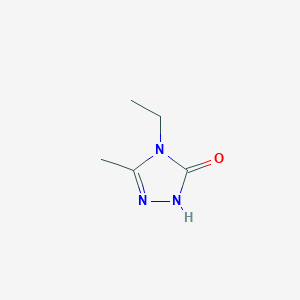

“2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine” is a chemical compound that belongs to the class of indoles . Indoles are important structural components presented in many natural products and biologically active compounds . This compound is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene .

Synthesis Analysis

The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine can be viewed using Java or Javascript . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

科学研究应用

抗过敏剂

在寻找新型抗过敏化合物时,已合成了一系列 N-(吡啶-4-基)-(吲哚-3-基)烷酰胺。其中一种酰胺在抑制组胺释放方面显示出比阿司咪唑高得多的效力,对治疗过敏性疾病具有潜在意义 (Menciu 等人,1999)。

杂环化学

对 2-氨基-3-乙烯基吡啶的热反应的研究导致了新的杂四环化合物的形成,证明了这些底物在合成复杂分子结构方面的多功能性 (Ojea 等人,1993)。

抗菌应用

已经探索了乙氧基邻苯二甲酰亚胺衍生的螺[吲哚-3,5'-[1,3]噻唑并[4,5-c]异恶唑]-2(1H)-酮的合成和抗菌评价,展示了这些化合物在对抗微生物感染中的潜力 (Thadhaney 等人,2010)。

癌症治疗

新型 3-(吲哚-3-基)吡啶衍生物已被发现为色氨酸 2,3-双加氧酶 (TDO-2) 的抑制剂,为癌症治疗提供了一种新方法。这些化合物还可能在治疗神经退行性疾病、慢性病毒感染、抑郁症和肥胖症中得到应用 (Abdel-Magid, 2017)。

抗肿瘤特性

已经进行了二螺[1H-茚满-2,3'-吡咯烷-2',3''-[3H]吲哚]-1,2''(1''H)-二酮的区域选择性合成,一些化合物对各种人类肿瘤细胞系表现出有希望的抗肿瘤活性。这突出了这些化合物在癌症研究中的潜力 (Girgis, 2009)。

受体配体

已经探索了 N(1)-芳基磺酰基-3-(吡咯烷-3-基)-1H-吲哚衍生物作为 5-HT6 受体配体的合成和药理学评价。这些化合物显示出有效的结合亲和力,表明在认知增强和精神治疗中的潜在应用 (Nirogi 等人,2011)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

未来方向

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRTPZZCMCRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)